molecular formula C22H28N4O3 B605944 BAY-6035

BAY-6035

货号: B605944
分子量: 396.5 g/mol
InChI 键: CKFRXCBNKKOFGO-IGEOTXOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

BAY-6035 shows substrate competitive behavior . It has been reported to specifically inhibit methylation of MAP3K2 by SMYD3 in a cellular mechanistic assay . This interaction with SMYD3 and MAP3K2 suggests that this compound could play a significant role in biochemical reactions involving these proteins.

Cellular Effects

This compound has been shown to have nanomolar potency and selectivity against kinases and other PKMTs . This suggests that this compound could influence cell function by modulating the activity of these enzymes. Detailed studies on its effects on various types of cells and cellular processes are still needed.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the substrate binding site of SMYD3 and occupying the hydrophobic lysine binding pocket via an unprecedented hydrogen bonding pattern . This binding interaction results in the inhibition of SMYD3’s ability to methylate its substrates, such as MAP3K2 .

化学反应分析

BAY-6035经历了几种类型的化学反应,主要集中在其与SMYD3的相互作用:

这些反应中常用的试剂和条件包括:

这些反应形成的主要产物是抑制SMYD3对MAP3K2的甲基化 .

相似化合物的比较

属性

IUPAC Name

(2S)-1-(3-azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRXCBNKKOFGO-IGEOTXOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY-6035
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BAY-6035
Reactant of Route 3
Reactant of Route 3
BAY-6035
Reactant of Route 4
Reactant of Route 4
BAY-6035
Reactant of Route 5
Reactant of Route 5
BAY-6035
Reactant of Route 6
Reactant of Route 6
BAY-6035
Customer
Q & A

Q1: What is the mechanism of action of BAY-6035 and how does it impact downstream signaling?

A1: this compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase. [, ] It exerts its inhibitory effect by competitively binding to the substrate binding site of SMYD3, specifically occupying the hydrophobic lysine binding pocket. [, ] This interaction prevents SMYD3 from methylating its target proteins, including MAP3K2 (mitogen-activated protein kinase kinase kinase 2). [, ] As a result, this compound disrupts downstream signaling pathways regulated by SMYD3-mediated methylation.

Q2: What is the structural basis for the interaction between this compound and SMYD3?

A2: X-ray crystallography studies revealed that this compound, a benzodiazepine-based inhibitor, binds to the substrate binding site of SMYD3. [, ] Notably, the inhibitor interacts with the hydrophobic lysine-binding pocket through a unique hydrogen bonding pattern. [, ] This specific interaction contributes to the high potency and selectivity of this compound towards SMYD3.

Q3: How does the structure of this compound influence its inhibitory activity against SMYD3?

A3: While the provided research doesn't delve into detailed SAR (Structure-Activity Relationship) studies, it highlights that this compound represents a novel benzodiazepine-based inhibitor series. [, ] Optimization efforts within this series led to the identification of this compound, showcasing improved nanomolar potency and selectivity against kinases and other PKMTs compared to earlier compounds. [, ] This suggests that the specific arrangement of the benzodiazepine scaffold and its substituents are crucial for its interaction with SMYD3 and subsequent inhibitory activity. Further research exploring modifications to the this compound scaffold could provide valuable insights into the SAR and guide the development of even more potent and selective SMYD3 inhibitors.

Q4: What are the potential applications of this compound as a research tool?

A4: this compound, with its high potency and selectivity for SMYD3, presents a valuable tool for investigating the biological roles of SMYD3 in both healthy and diseased tissues. [, ] By inhibiting SMYD3 activity in various experimental settings, researchers can elucidate the specific functions of this enzyme in cellular processes, signaling pathways, and disease development. The development of this compound and its congeneric negative control provides a robust system to dissect the intricacies of SMYD3-mediated methylation and its therapeutic implications.

  1. Gradl, S., et al. "Abstract 1646: Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor." Cancer Res 78 (13 Supplement), 1646-1646 (2018).
  2. Häger, A., et al. "Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening." Journal of Medicinal Chemistry 61.3 (2018): 933-944.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。